2-(1-benzyl-1H-imidazol-5-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(3-benzylimidazol-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c15-12(16)6-11-7-13-9-14(11)8-10-4-2-1-3-5-10;/h1-5,7,9H,6,8H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPVWSYERJWSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179025-83-3 | |
| Record name | 2-(1-benzyl-1H-imidazol-5-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(1-benzyl-1H-imidazol-5-yl)acetic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on various studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from imidazole derivatives. The process can be environmentally friendly, utilizing solvent-free methods that yield high purity compounds. For example, a method described by Mokhtari et al. highlights a two-step synthesis involving N-alkylation of imidazole followed by hydrolysis to form the hydrochloride salt .
Antimicrobial Properties
Research indicates that compounds related to imidazole structures exhibit significant antimicrobial activity. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of various bacteria and fungi. The compound demonstrated effective antimicrobial activity against Gram-positive bacteria like Bacillus subtilis and Clostridium tetani, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has been noted that imidazole-based compounds can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves the downregulation of key kinases and signaling pathways associated with cell survival and proliferation .
The biological activity of this compound can be attributed to its interaction with various cellular targets:
- Kinase Inhibition : The compound has shown potential in modulating kinase activity, which is crucial in cancer cell signaling.
- Apoptosis Induction : Studies indicate that it may trigger apoptotic pathways in cancer cells, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to induce oxidative stress in cancer cells, contributing to their cytotoxic effects .
Case Studies
Several case studies have highlighted the efficacy of imidazole derivatives:
- Study on Antimicrobial Activity : A study evaluated various imidazole derivatives against multiple bacterial strains, revealing that certain structural modifications enhance antimicrobial potency .
- Anticancer Evaluation : In vitro studies demonstrated that specific modifications in the imidazole structure improve anticancer activity against resistant cell lines .
Data Summary
Scientific Research Applications
Medicinal Chemistry
Synthesis of Key Intermediates
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the preparation of zoledronic acid, a drug used for treating bone diseases associated with cancer. The synthesis involves the N-alkylation of imidazole using tert-butyl chloroacetate followed by ester cleavage, leading to the formation of imidazol-1-yl-acetic acid hydrochloride. This compound is then converted to zoledronic acid with a yield of approximately 57% .
Pharmacological Properties
The imidazole ring in this compound contributes to its diverse pharmacological activities, including anti-inflammatory and anticancer effects. The structural similarity to other benzimidazole derivatives suggests potential applications in treating various cancers and inflammatory diseases due to their ability to inhibit specific enzymes involved in these pathways .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 2-(1-benzyl-1H-imidazol-5-yl)acetic acid hydrochloride. In vitro tests have shown effectiveness against a range of bacterial and fungal strains, indicating its potential as a novel antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined for various synthesized derivatives, demonstrating promising results compared to established antibiotics like ciprofloxacin and antifungals like nystatin .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with biological targets such as enzymes involved in purine metabolism. These studies suggest that the compound could serve as an inhibitor for enzymes like adenylosuccinate lyase (ADSL), which is crucial in the treatment of malaria caused by Plasmodium falciparum. The design of these inhibitors is based on structural similarities with known substrates, enhancing their potential efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of imidazole derivatives is critical for optimizing their biological activity. Variations in substituents on the imidazole ring can significantly influence the pharmacological properties of these compounds. For example, modifications can enhance their solubility, bioavailability, and selectivity towards specific biological targets, making them more effective as therapeutic agents .
Summary Table: Applications and Findings
Comparison with Similar Compounds
Table 1: Key Structural Differences and Bioactivity
| Compound Name | Substituent at N1 | Substituent at C5 | Pharmacological Activity | Oral Efficacy |
|---|---|---|---|---|
| 2-(1-Benzyl-1H-imidazol-5-yl)acetic acid | Benzyl | Acetic acid | AII receptor antagonist (precursor) | Low |
| 2-(1-Methyl-1H-imidazol-5-yl)acetic acid | Methyl | Acetic acid | Reduced receptor binding affinity | None |
| 1-Benzyl-5-(chloromethyl)-1H-imidazole | Benzyl | Chloromethyl | Intermediate for synthesis | N/A |
Benzyl vs. Methyl Substitution: The benzyl group in the parent compound enhances hydrophobic interactions with the AII receptor’s transmembrane domain, critical for antagonism . Replacing benzyl with methyl (as in 2-(1-methyl-1H-imidazol-5-yl)acetic acid) abolishes bioactivity due to reduced steric bulk and lipophilicity, as demonstrated by DuPont Pharmaceuticals’ failed attempts to optimize oral efficacy .
Acetic Acid vs. Bioisosteres :
Table 2: Thermal Degradation Onset Temperatures of Sartans
| Compound | Degradation Onset (°C) | Structural Feature |
|---|---|---|
| Losartan | 220 | Tetrazole ring substituent |
| Valsartan | 210 | Non-tetrazole carboxylate |
| Parent Scaffold | 185 | 1-Benzyl-imidazole + acetic acid |
- The parent compound exhibits lower thermal stability (degradation onset at ~185°C) compared to marketed sartans like losartan (220°C). This is attributed to the absence of stabilizing tetrazole or carboxylate rings in the original scaffold .
Q & A
Q. What synthetic strategies are historically significant for modifying 2-(1-benzyl-1H-imidazol-5-yl)acetic acid hydrochloride in drug discovery?
Early approaches focused on replacing the 5-acetic acid moiety with bioisosteres (e.g., trifluorosulfonamides) to improve oral bioavailability. While initial modifications failed, scaffold evolution led to Losartan, the first clinically approved angiotensin II receptor blocker (ARB). Critical steps included optimizing substituents on the benzyl group and imidazole core to enhance binding affinity and metabolic stability .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
Q. What is the pharmacological significance of this compound in antihypertensive research?
It serves as the foundational scaffold for nonpeptidic ARBs. Takeda Chemical Industries identified its blood pressure-lowering activity via angiotensin II inhibition, leading to Losartan and subsequent ARBs that transformed hypertension therapy .
Advanced Research Questions
Q. How do structural modifications at the imidazole nucleus influence angiotensin II receptor antagonism?
- Benzyl group substitutions : Electron-withdrawing groups (e.g., chloro) enhance receptor binding by stabilizing charge-transfer interactions.
- Imidazole core modifications : Methyl groups at position 2 improve metabolic stability by reducing cytochrome P450 oxidation.
- Acetic acid bioisosteres : Replacement with tetrazole rings (as in Losartan) increases acidity, mimicking the carboxylate interaction with the receptor’s Lysine residue .
Q. What experimental approaches resolve contradictions in thermal degradation data among sartan-class derivatives?
- Thermogravimetry (TG) : Comparative analysis under nitrogen vs. air identifies oxidative degradation pathways.
- DSC-FTIR coupling : Monitors real-time volatile degradation products (e.g., CO₂ from decarboxylation).
- Excipient compatibility : Lactose accelerates Losartan decomposition above 180°C, necessitating humidity-controlled formulation .
Q. How do hydrogen bonding patterns impact crystallographic refinement of this compound?
- Graph-set analysis : SHELXL software models intermolecular hydrogen bonds (e.g., N–H···Cl interactions in the hydrochloride salt).
- Disorder challenges : Benzyl group disorder is addressed using geometric restraints and high-resolution data (d < 0.8 Å).
- Anisotropic refinement : Critical for accurate displacement parameters in polymorphic studies .
Methodological Challenges and Solutions
Q. What are the pitfalls in designing SAR studies for derivatives of this compound?
- False positives : Non-specific binding due to imidazole’s metal-chelating properties requires counter-screening against unrelated receptors.
- Bioisostere selection : Prioritize tetrazoles over sulfonamides for improved pharmacokinetics, as shown in scaffold optimization .
Q. How can researchers validate synthetic intermediates during large-scale production?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
